molecular formula C21H23ClN4OS B12499285 N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12499285
M. Wt: 415.0 g/mol
InChI Key: KYONNAXVMZWCSL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole derivative with 2-chloroacetamide in the presence of a base to form the sulfanylacetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride, potassium carbonate, or various organometallic reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dechlorinated derivatives

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, inflammation, and neurological disorders.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the triazole ring. These variations can affect the compound’s reactivity, solubility, and biological activity.
  • Unique Properties: N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H23ClN4OS

Molecular Weight

415.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(2-phenylethyl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23ClN4OS/c1-2-13-26-19(12-11-16-7-4-3-5-8-16)24-25-21(26)28-15-20(27)23-18-10-6-9-17(22)14-18/h3-10,14H,2,11-13,15H2,1H3,(H,23,27)

InChI Key

KYONNAXVMZWCSL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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